Cas no 1379330-67-2 (6-bromo-3-hydroxyquinolin-2(1H)-one)

6-bromo-3-hydroxyquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-bromo-3-hydroxyquinolin-2(1H)-one
- 6-BROMO-4-HYDROXYQUINOLIN-2(1H)-ONE;6-bromo-4-hydroxy-1H-quinolin-2-one;
-
- インチ: InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)
- InChIKey: MTGIZESTAZZBMV-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C2C=C(C(=O)NC2=C1)O)Br
計算された属性
- せいみつぶんしりょう: 238.95800
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
じっけんとくせい
- PSA: 53.09000
- LogP: 1.99620
6-bromo-3-hydroxyquinolin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B681305-100mg |
6-Bromo-3-Hydroxyquinolin-2(1h)-One |
1379330-67-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
A2B Chem LLC | AE61323-5g |
6-Bromo-3-hydroxyquinolin-2(1H)-one |
1379330-67-2 | ≥ 98 % | 5g |
$1306.00 | 2024-04-20 | |
A2B Chem LLC | AE61323-10g |
6-Bromo-3-hydroxyquinolin-2(1H)-one |
1379330-67-2 | ≥ 98 % | 10g |
$2284.00 | 2024-04-20 | |
TRC | B681305-10mg |
6-Bromo-3-Hydroxyquinolin-2(1h)-One |
1379330-67-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
A2B Chem LLC | AE61323-1g |
6-Bromo-3-hydroxyquinolin-2(1H)-one |
1379330-67-2 | ≥ 98 % | 1g |
$416.00 | 2024-04-20 | |
TRC | B681305-50mg |
6-Bromo-3-Hydroxyquinolin-2(1h)-One |
1379330-67-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
Chemenu | CM363067-1g |
6-Bromo-4-hydroxyquinolin-2(1H)-one |
1379330-67-2 | 95%+ | 1g |
$794 | 2022-06-13 |
6-bromo-3-hydroxyquinolin-2(1H)-one 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
6-bromo-3-hydroxyquinolin-2(1H)-oneに関する追加情報
Recent Advances in the Study of 6-Bromo-3-hydroxyquinolin-2(1H)-one (CAS: 1379330-67-2) in Chemical Biology and Pharmaceutical Research
The compound 6-bromo-3-hydroxyquinolin-2(1H)-one (CAS: 1379330-67-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its brominated quinolinone structure, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and antimicrobial applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models.
One of the key findings in the latest research is the compound's ability to act as a potent inhibitor of specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-bromo-3-hydroxyquinolin-2(1H)-one exhibits selective inhibition against JAK3 kinase with an IC50 value of 0.8 μM, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. The study employed molecular docking simulations and in vitro enzymatic assays to validate the binding mode and inhibitory activity of the compound.
From a synthetic chemistry perspective, recent advancements have been made in the production and modification of 6-bromo-3-hydroxyquinolin-2(1H)-one. A team at the University of Cambridge developed an improved synthetic route that increases the overall yield from 45% to 72% while reducing the number of purification steps. This innovation, published in Organic Process Research & Development, has significant implications for scaling up production for preclinical studies. The modified protocol involves a one-pot bromination-hydroxylation sequence that minimizes byproduct formation.
In antimicrobial research, 6-bromo-3-hydroxyquinolin-2(1H)-one has shown remarkable activity against drug-resistant bacterial strains. A 2024 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 μg/mL. The research team identified that the bromine substitution at the 6-position plays a crucial role in enhancing membrane penetration and target binding affinity.
The pharmacokinetic properties of 6-bromo-3-hydroxyquinolin-2(1H)-one have also been investigated in recent preclinical studies. Data from animal models indicate that the compound has favorable oral bioavailability (58% in rats) and a plasma half-life of approximately 6 hours. These findings, combined with its demonstrated safety profile in acute toxicity studies, position this molecule as a promising candidate for further drug development efforts. Current research is focusing on structural modifications to improve metabolic stability and tissue distribution.
Looking forward, several research groups are exploring the potential of 6-bromo-3-hydroxyquinolin-2(1H)-one in oncology applications. Preliminary data suggest that the compound may interfere with cancer cell metabolism by inhibiting key enzymes in the pentose phosphate pathway. A collaborative study between academic and industry researchers is currently underway to evaluate its efficacy in xenograft models of colorectal cancer, with results expected in late 2024.
In conclusion, 6-bromo-3-hydroxyquinolin-2(1H)-one (CAS: 1379330-67-2) represents a versatile scaffold with multiple therapeutic applications. The recent research highlights its potential as a kinase inhibitor, antimicrobial agent, and possibly an anticancer compound. As synthetic methods improve and our understanding of its mechanism deepens, this molecule is likely to attract increasing attention from both academic researchers and pharmaceutical developers in the coming years.
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